

# Structure elucidation of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride

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## Compound of Interest

Compound Name: (R)-Octahydropyrazino[2,1-c]  
[1,4]oxazine dihydrochloride

Cat. No.: B1400758

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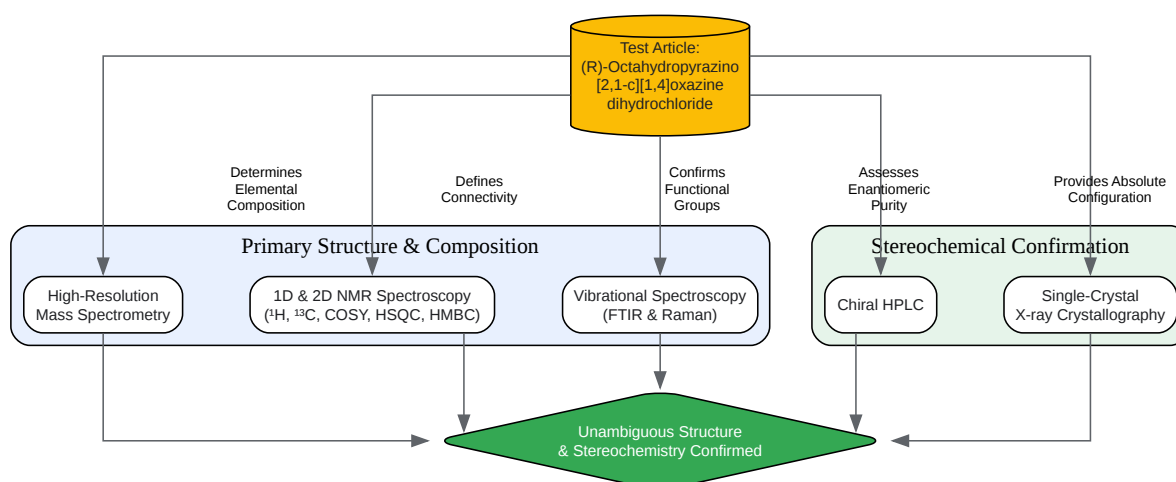
An In-Depth Technical Guide to the Structure Elucidation of (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a chiral bicyclic heterocyclic compound.[3][4] As a critical intermediate in pharmaceutical development, confirming its molecular structure, connectivity, and absolute stereochemistry is paramount for ensuring drug safety, efficacy, and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and presenting a self-validating system of protocols.

## Strategic Overview: A Convergent Analytical Approach

The definitive elucidation of a chiral molecule like (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride cannot rely on a single analytical technique. Instead, we employ a convergent strategy where data from orthogonal methods are integrated to build an unassailable structural proof. Each technique provides a unique piece of the puzzle: molecular formula, atomic connectivity, functional group identity, enantiomeric purity, and absolute three-dimensional

arrangement. The overall workflow is designed to systematically de-risk the structural hypothesis at each stage.



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Caption: Workflow for the convergent structure elucidation of a chiral pharmaceutical intermediate.

## Foundational Analysis: Molecular Formula and Connectivity

The initial phase focuses on establishing the basic molecular framework: what atoms are present, and how are they connected?

### High-Resolution Mass Spectrometry (HRMS)

Causality: Before delving into complex connectivity, we must first confirm the elemental composition. HRMS provides a highly accurate mass measurement, which is critical for distinguishing between isobaric formulas and validating the molecular identity.<sup>[5]</sup> For a

dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is ideal, as it will readily detect the protonated free base  $[M+H]^+$ .

#### Experimental Protocol: ESI-TOF HRMS

- **Sample Preparation:** Prepare a 1 mg/mL solution of the compound in methanol/water (50:50 v/v).
- **Instrumentation:** Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
- **Source Parameters (Positive Ion Mode):**
  - Capillary Voltage: 3.5 kV
  - Sampling Cone: 30 V
  - Source Temperature: 120 °C
  - Desolvation Temperature: 350 °C
- **Data Acquisition:** Acquire data in the m/z range of 50-500. Use a suitable lock mass (e.g., Leucine Enkephalin) for continuous calibration to ensure high mass accuracy.
- **Data Analysis:** Identify the monoisotopic peak for the  $[M+H]^+$  ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

#### Data Presentation: Expected HRMS Results

Ion	Calculated Exact Mass (C <sub>7</sub> H <sub>15</sub> N <sub>2</sub> O <sup>+</sup> )	Measured Exact Mass	Mass Error (ppm)
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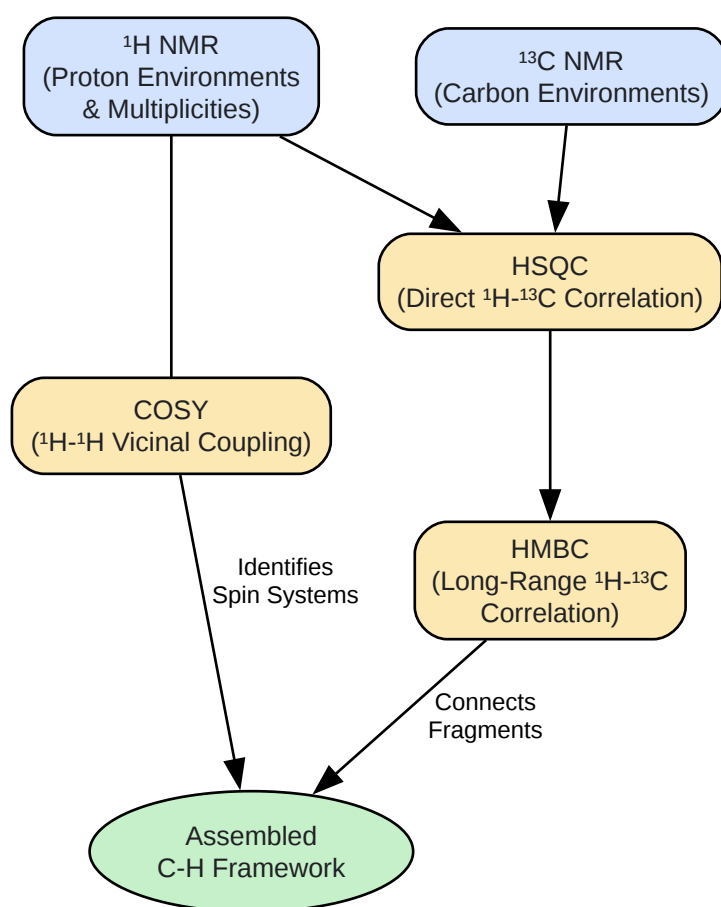
|  $[M+H]^+$  | 143.11841 | 143.1182 | -1.5 |

This result would confirm the elemental formula of the free base as C<sub>7</sub>H<sub>14</sub>N<sub>2</sub>O, aligning with the expected structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a small molecule in solution.[6] A suite of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the bicyclic pyrazino-oxazine core and assign every proton and carbon.

Logical Workflow for NMR Analysis: The process of NMR-based structure elucidation is a systematic assembly of molecular fragments guided by correlations between nuclei.



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Caption: Logical relationships between 2D NMR experiments for structure assembly.

### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10 mg of the dihydrochloride salt in 0.6 mL of Deuterium Oxide ( $\text{D}_2\text{O}$ ), as the salt form ensures solubility. Add a trace of a reference standard like DSS

or TSP.

- Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
- $^1\text{H}$  NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integrations.
- $^{13}\text{C}\{^1\text{H}\}$  NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart), revealing adjacent CH-CH fragments.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, definitively linking the  $^1\text{H}$  and  $^{13}\text{C}$  assignments.
- HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the spin systems identified by COSY and piecing together the entire bicyclic structure, including connections across the quaternary bridgehead carbon and heteroatoms.

Data Presentation: Representative NMR Data (in  $\text{D}_2\text{O}$ )

Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm)	$^1\text{H}$ Multiplicity	Key HMBC Correlations (from H to C)
<b>1</b>	<b>~45.2</b>	<b>~3.1-3.3</b>	<b>m</b>	<b>C3, C9a</b>
3	~48.5	~3.4-3.6	m	C1, C4, C9a
4	~65.1	~4.0-4.2	m	C3, C6
6	~50.8	~3.0-3.2	m	C4, C7, C9a
7	~25.9	~1.9-2.1	m	C6, C8, C9
8	~52.3	~2.8-3.0	m	C7, C9
9	~68.7	~4.3-4.5	dd	C7, C8, C9a
9a	~60.4	-	-	-

(Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary.)

## Functional Group and Stereochemical Integrity

With the molecular formula and connectivity established, the next phase confirms the presence of expected functional groups and, critically, addresses the molecule's chirality.

## Vibrational Spectroscopy (FTIR/Raman)

Causality: Vibrational spectroscopy provides a molecular "fingerprint" and confirms the presence of key functional groups.<sup>[7]</sup> For this molecule, we expect to see C-H, C-N, and C-O stretching and bending modes.<sup>[2][8]</sup> As a dihydrochloride salt, we will also observe broad N-H<sup>+</sup> stretching vibrations. FTIR and Raman spectroscopy are complementary: IR is sensitive to changes in dipole moment (polar bonds), while Raman is sensitive to changes in polarizability (less polar, symmetric bonds).<sup>[9][10]</sup>

Experimental Protocol: FTIR (ATR) & Raman

- FTIR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum from 4000 to 400 cm<sup>-1</sup>.

- Raman: Place a small amount of the sample in a glass vial or on a microscope slide. Excite with a 785 nm laser and collect the scattered light.

Data Presentation: Expected Vibrational Bands

Wavenumber (cm <sup>-1</sup> )	Assignment	Technique
3100-2700	N-H <sup>+</sup> stretching (broad, characteristic of amine salt)	FTIR
2950-2850	C-H stretching (aliphatic)	FTIR/Raman
1470-1430	C-H bending	FTIR
1150-1050	C-O-C stretching (ether linkage)	FTIR (strong)

| 1250-1100 | C-N stretching | FTIR/Raman |

## Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Since the target molecule is the single (R)-enantiomer, it is essential to have a method to confirm its enantiomeric purity and separate it from the (S)-enantiomer. Chiral HPLC is the industry standard for this purpose.<sup>[11]</sup> Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective at resolving a wide range of chiral compounds through interactions like hydrogen bonding and dipole-dipole interactions.<sup>[12][13][14]</sup>

Experimental Protocol: Chiral HPLC Method Development

- Column Screening: Screen several polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-2) under normal phase, polar organic, and reversed-phase conditions to find a suitable separation.
- Instrumentation: Standard HPLC system with a UV detector.

- Optimized Method (Example):
  - Column: Chiralpak AD-H, 250 x 4.6 mm, 5  $\mu$ m
  - Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v)
  - Flow Rate: 1.0 mL/min
  - Temperature: 25  $^{\circ}$ C
  - Detection: UV at 210 nm
- Analysis: Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Inject the (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride sample to confirm its retention time matches one of the enantiomers and to calculate the enantiomeric excess (e.e.).

## Single-Crystal X-ray Crystallography (SC-XRD)

Causality: While other techniques provide strong evidence, SC-XRD provides the definitive, unambiguous proof of both the molecular structure and the absolute configuration.<sup>[15]</sup> By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. For chiral molecules, the anomalous scattering of X-rays can be used to determine the absolute stereochemistry, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer.<sup>[16][17]</sup>

### Experimental Protocol: SC-XRD

- Crystallization: This is the most critical and often rate-limiting step.<sup>[17]</sup> Grow single crystals suitable for diffraction, typically by slow evaporation, vapor diffusion, or cooling of a saturated solution. Solvents to screen include methanol, ethanol, isopropanol, and acetonitrile/water mixtures.
- Data Collection: Mount a suitable crystal on a goniometer in a modern X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. Using a copper (Cu K $\alpha$ ) radiation source is often preferred for determining the absolute configuration of light-atom structures.<sup>[16]</sup>



- **Structure Solution and Refinement:** Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the atomic positions and thermal parameters.
- **Absolute Configuration Determination:** Refine the Flack parameter. A value near 0 with a small standard uncertainty confirms the assigned (R) configuration. A value near 1 would indicate the opposite enantiomer.

## Data Integration and Conclusion

The structure of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is considered fully elucidated only when all analytical data converge to a single, consistent conclusion.

- HRMS confirms the elemental formula  $C_7H_{14}N_2O$ .
- 1D and 2D NMR establish the bicyclic octahydropyrazino[2,1-c]oxazine framework and assign all proton and carbon positions.
- FTIR/Raman verify the presence of the expected functional groups (amine salt, ether, aliphatic C-H).
- Chiral HPLC demonstrates high enantiomeric purity, confirming the sample consists of a single enantiomer.
- SC-XRD provides the ultimate proof, revealing the precise 3D atomic arrangement and unambiguously confirming the absolute configuration at the chiral center as (R).

This rigorous, multi-technique approach ensures the highest level of scientific integrity and is essential for advancing drug candidates through the development pipeline. It provides a self-validating dossier of evidence that meets the stringent requirements of regulatory bodies and underpins the safety and efficacy of the final pharmaceutical product.

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